molecular formula C19H21FN4O2S B2879721 3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide CAS No. 1112417-97-6

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide

Cat. No. B2879721
CAS RN: 1112417-97-6
M. Wt: 388.46
InChI Key: BBFZCKHRVQAAKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, which are similar to the compound , has been reviewed . The review discusses the synthetic protocols to prepare these derivatives and presents the biological activity and the synthetic route reported for each compound .

Scientific Research Applications

Drug Development

This compound is a part of the thieno[3,2-d]pyrimidine class, which is known for its wide range of biological activities. It has potential use in drug development, particularly as a scaffold for creating new pharmacological agents. The thieno[3,2-d]pyrimidine core is often found in molecules with antiproliferative, antimicrobial, and anti-inflammatory properties .

Molecular Biology Studies

Due to its structural complexity, this compound can be used in molecular biology to study protein interactions. It can act as an inhibitor or activator in enzymatic reactions, helping to elucidate the biological pathways and mechanisms .

Material Science Investigations

The unique properties of this compound make it suitable for material science research. It can be used in the synthesis of new materials with potential applications in electronics, photonics, and as sensors .

Antiproliferative Agent Research

Compounds with a thieno[3,2-d]pyrimidine core, such as this one, have shown antiproliferative effects. They can be studied for their potential to inhibit the growth of cancer cells, making them valuable in oncology research .

Antimicrobial Activity Studies

The structural features of this compound suggest it could be effective against various microbial strains. Research into its antimicrobial activity could lead to the development of new antibiotics or antiseptic agents .

Tyrosine Kinase Inhibitor Development

Thieno[3,2-d]pyrimidine derivatives have been identified as tyrosine kinase inhibitors. This compound could be explored for its potential to act as a tyrosine kinase inhibitor, which is a promising approach in targeted cancer therapies .

properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-3-23(4-2)19-22-15-10-12-27-17(15)18(26)24(19)11-9-16(25)21-14-7-5-13(20)6-8-14/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFZCKHRVQAAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide

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